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Compound of Interest

Compound Name: CU-115

Cat. No.: B15614975 Get Quote

This guide provides a comprehensive comparison of the experimental drug CU-115 (also

known as CC-115) with established treatments for metastatic castration-resistant prostate

cancer (mCRPC). The information is intended for researchers, scientists, and drug

development professionals to offer an objective overview of the current clinical data and

mechanisms of action.

Introduction to CU-115 (CC-115)
CU-115 is an investigational oral, dual-target inhibitor of the mammalian target of rapamycin

(mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1] Its mechanism of action

involves the simultaneous blockade of two critical pathways in cancer cell proliferation and

survival. By inhibiting mTORC1 and mTORC2, CU-115 disrupts the PI3K/Akt/mTOR signaling

pathway, which is frequently dysregulated in various cancers and plays a key role in cell

growth, metabolism, and proliferation. Concurrently, the inhibition of DNA-PK impairs the repair

of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway, a

crucial mechanism for cancer cell survival, particularly in the context of DNA damage.[1][2][3]

Comparative Analysis with Standard-of-Care
Therapies
The therapeutic landscape for mCRPC has evolved significantly, with several effective agents

available. This guide compares CU-115 with three key alternatives: enzalutamide, abiraterone

acetate, and docetaxel. The primary clinical data for CU-115 in mCRPC comes from a Phase
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1b trial where it was evaluated in combination with enzalutamide.[4][5][6] Therefore, a direct

comparison with monotherapies is based on cross-trial interpretations.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from clinical trials of CU-115 in

combination with enzalutamide and the pivotal trials of the comparator drugs.

Table 1: Efficacy of CU-115 and Comparator Therapies in mCRPC
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Treatment
Arm

Trial
Patient
Population

PSA
Response
Rate (≥50%
decline)

Median
Radiograph
ic
Progressio
n-Free
Survival
(rPFS)

Median
Overall
Survival
(OS)

CU-115 (5mg

BID) +

Enzalutamide

NCT0283388

3 (Phase 1b)

AR inhibitor-

naïve

mCRPC

80% 22.1 months Not Reported

Enzalutamide

AFFIRM

(NCT009743

11)

Post-

docetaxel

mCRPC

54% 8.3 months 18.4 months

Enzalutamide

PREVAIL

(NCT012129

91)

Chemotherap

y-naïve

mCRPC

92%

Not Reached

(vs. 3.9

months with

placebo)

32.4 months

(vs. 30.2

months with

placebo)

Abiraterone

Acetate +

Prednisone

COU-AA-301

(NCT006386

90)

Post-

docetaxel

mCRPC

29% 5.6 months 14.8 months

Abiraterone

Acetate +

Prednisone

COU-AA-302

Chemotherap

y-naïve

mCRPC

62% 16.5 months 34.7 months

Docetaxel +

Prednisone
TAX 327

Hormone-

refractory

metastatic

prostate

cancer

45% Not Reported

19.2 months

(every 3

weeks

regimen)

Note: Data is from different trials with varying patient populations and study designs, so direct

comparisons should be made with caution.

Table 2: Safety Profile of CU-115 and Comparator Therapies in mCRPC
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Treatment Trial
Common Adverse Events
(Grade ≥3)

CU-115 + Enzalutamide NCT02833883
Rash (46%), Pruritus,

Diarrhea, Hypertension

Enzalutamide AFFIRM & PREVAIL
Fatigue, Hypertension, Falls,

Fractures

Abiraterone Acetate +

Prednisone
COU-AA-301 & COU-AA-302

Fluid retention, Hypokalemia,

Hypertension, Hepatotoxicity

Docetaxel + Prednisone TAX 327

Neutropenia, Febrile

neutropenia, Fatigue, Nausea,

Diarrhea, Sensory neuropathy

Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the

mechanism of action of CU-115.
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Caption: CU-115 inhibits both mTORC1 and mTORC2, blocking downstream signaling for

protein synthesis and cell growth.
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Caption: CU-115 inhibits DNA-PKcs, a key component of the NHEJ pathway for DNA double-

strand break repair.

Experimental Protocols
Detailed methodologies for the clinical trials cited are crucial for the interpretation of the

presented data. Below are summaries of the key experimental protocols.
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CU-115 in Combination with Enzalutamide
(NCT02833883)

Study Design: A Phase 1b multicenter, open-label, dose-escalation study.[4][7][8]

Participants: Men with mCRPC who were naïve to androgen receptor (AR) pathway

inhibitors.[4] Key inclusion criteria included histologically confirmed prostate cancer,

evidence of progressive mCRPC, and adequate organ function.[7]

Treatment: Enzalutamide was administered at a standard dose of 160 mg once daily, with

escalating doses of CU-115 (5 mg and 10 mg twice daily, with a 7.5 mg BID cohort added

later).[4][7][8]

Primary Endpoints: Safety, tolerability, and the recommended Phase 2 dose (RP2D) of the

combination.[5]

Secondary Endpoints: Prostate-specific antigen (PSA) response, time to PSA progression,

and radiographic progression-free survival.[5]

Methodology: A standard 3+3 dose-escalation design was used.[4] Tumor assessments were

conducted at baseline and regular intervals.

Enzalutamide (AFFIRM Trial - NCT00974311)
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multinational trial.[9]

[10][11][12]

Participants: Men with mCRPC who had previously received docetaxel-based chemotherapy.

[9][11][13]

Treatment: Patients were randomized 2:1 to receive either enzalutamide 160 mg once daily

or a placebo.[9][13]

Primary Endpoint: Overall survival.[10]

Methodology: Patients were stratified by ECOG performance status and pain score.[10]

Treatment continued until disease progression or unacceptable toxicity.
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Abiraterone Acetate (COU-AA-301 Trial - NCT00638690)
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[14][15]

Participants: Men with mCRPC who had failed one or two chemotherapy regimens, at least

one of which contained docetaxel.[14][16]

Treatment: Patients were randomized 2:1 to receive abiraterone acetate 1000 mg once daily

plus prednisone 5 mg twice daily, or placebo plus prednisone.[15][16]

Primary Endpoint: Overall survival.[16]

Methodology: Treatment was administered in 28-day cycles and continued until disease

progression.[15]

Docetaxel (TAX 327 Trial)
Study Design: An international, multicenter, open-label, Phase 3 randomized controlled trial.

[17][18][19]

Participants: Men with metastatic hormone-refractory prostate cancer.[17][18]

Treatment: Patients were randomized to one of three arms: docetaxel 75 mg/m² every 3

weeks, docetaxel 30 mg/m² weekly for 5 of 6 weeks, or mitoxantrone 12 mg/m² every 3

weeks. All patients also received prednisone 5 mg twice daily.[17][18][19]

Primary Endpoint: Overall survival.[18]

Methodology: Patients were evaluated for PSA response, pain, and quality of life every 3

weeks.[20]

Conclusion
CU-115, as a dual inhibitor of mTOR and DNA-PK, represents a novel therapeutic strategy for

mCRPC. The initial Phase 1b data in combination with enzalutamide shows promising anti-

tumor activity. However, further investigation, including larger randomized controlled trials, is

necessary to definitively establish its efficacy and safety profile in comparison to current

standard-of-care treatments. The distinct mechanism of action of CU-115 may offer a valuable
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therapeutic option, particularly in patient populations with specific molecular alterations in the

PI3K/Akt/mTOR and DNA repair pathways. The ongoing and future clinical development of CU-
115 will be critical in determining its ultimate role in the management of mCRPC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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